Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate
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Overview
Description
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a nitro group The ester functionality is introduced through the methoxy group attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The nitro group is introduced through a nitration reaction, where the methoxyphenyl-substituted quinoline is treated with a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The final step involves the esterification of the hydroxyl group with methyl chloroacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Thiols or amines, often in the presence of a base such as sodium hydride.
Major Products Formed
Reduction of Nitro Group: 2-{[2-(4-methoxyphenyl)-6-aminoquinolin-4-YL]oxy}acetate.
Hydrolysis of Ester Group: 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetic acid.
Substitution of Methoxy Group: 2-{[2-(4-thiophenyl)-6-nitroquinolin-4-YL]oxy}acetate or 2-{[2-(4-aminophenyl)-6-nitroquinolin-4-YL]oxy}acetate.
Scientific Research Applications
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Material Science: The unique structural features of this compound make it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules such as DNA and proteins.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-{[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate}: This compound shares a similar ester functionality and aromatic substitution pattern but differs in the core structure and substituents.
Methyl 4-methoxyphenylacetate: This compound has a similar methoxyphenyl group but lacks the quinoline core and nitro group.
Uniqueness
Methyl 2-{[2-(4-methoxyphenyl)-6-nitroquinolin-4-YL]oxy}acetate is unique due to its combination of a quinoline core, nitro group, and methoxyphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-6-nitroquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-14-6-3-12(4-7-14)17-10-18(27-11-19(22)26-2)15-9-13(21(23)24)5-8-16(15)20-17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJWFNYTRMODR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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